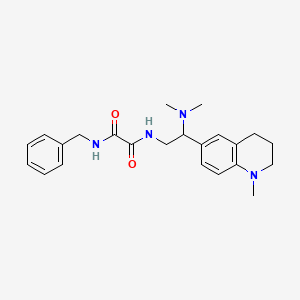

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

CAS No.: 921923-14-0

Cat. No.: VC7161523

Molecular Formula: C23H30N4O2

Molecular Weight: 394.519

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921923-14-0 |

|---|---|

| Molecular Formula | C23H30N4O2 |

| Molecular Weight | 394.519 |

| IUPAC Name | N-benzyl-N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C23H30N4O2/c1-26(2)21(19-11-12-20-18(14-19)10-7-13-27(20)3)16-25-23(29)22(28)24-15-17-8-5-4-6-9-17/h4-6,8-9,11-12,14,21H,7,10,13,15-16H2,1-3H3,(H,24,28)(H,25,29) |

| Standard InChI Key | QTKFIQJZHFSDLI-UHFFFAOYSA-N |

| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N(C)C |

Introduction

N1-benzyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with significant implications in medicinal chemistry. Its chemical formula is C21H32N4O3, and it has a molecular weight of approximately 388.5 g/mol, although some sources report it as 394.5 g/mol . This compound is classified as an oxalamide derivative, which suggests potential applications in pharmaceuticals due to its structural properties.

Synthesis

The synthesis of N1-benzyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. The reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the final product. Techniques like chromatography are often employed for purification.

Potential Applications

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of structural diversity in drug design. Further research into its properties and mechanisms could lead to valuable insights into its therapeutic potential.

| Potential Application | Description |

|---|---|

| Pharmaceutical Development | Oxalamide derivatives are known for diverse biological activities and applications in drug development. |

| Biological Interactions | The compound's complex structure suggests potential interactions within biological systems. |

Research Findings and Future Directions

While specific physical properties such as density and melting point are not extensively documented for this compound, general characteristics expected include reactivity with acids and bases, stability under various pH conditions, and potential degradation pathways when exposed to light or heat. Studies on similar compounds suggest that modifications in the molecular structure significantly influence binding affinity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume